1-(Bromomethyl)-3-methylcyclobutane
Overview
Description
1-(Bromomethyl)-3-methylcyclobutane is a chemical compound that belongs to the class of organic compounds known as cyclobutanes . These are compounds containing the cyclobutane carbon ring, a cycloalkane with four carbon atoms .
Synthesis Analysis
The synthesis of 1-(Bromomethyl)-3-methylcyclobutane could potentially involve bromination reactions of cyclobutane derivatives . The bromination of organic molecules has been extensively studied and there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-3-methylcyclobutane can be inferred from similar compounds. For example, the structure of brominated cyclohexanes has been extensively studied . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-3-methylcyclobutane are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Scientific Research Applications
Synthesis and Reactivity
Small-Ring Compounds and Synthesis Techniques : Research by Applequist and Roberts (1956) explored the synthesis of methylenecyclobutene from diethyl methylenemalonate, leading to advances in small-ring compound synthesis. Their work provides insights into the use of anthracene as a blocking group for the exocyclic double bond during cyclobutane ring closure, demonstrating the foundational synthetic strategies that may apply to compounds like 1-(Bromomethyl)-3-methylcyclobutane (Applequist & Roberts, 1956).
Functionalized Cycloalkane Scaffolds : Moens, D’hooghe, and Kimpe (2013) developed a convenient three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This method involves bromofluorination to yield 1-bromomethyl-1-fluorocycloalkanes, showcasing the utility of 1-(Bromomethyl)-3-methylcyclobutane in the synthesis of functionalized scaffolds (Moens, D’hooghe, & Kimpe, 2013).
Lewis Acid-Catalyzed Reactions : Yao and Shi (2007) investigated the Lewis acid-catalyzed reactions of arylmethylenecyclopropanes, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. Their findings highlight the synthetic flexibility of cyclobutane derivatives, including potentially 1-(Bromomethyl)-3-methylcyclobutane, in generating diverse molecular structures (Yao & Shi, 2007).
Chemical Properties and Applications
Spectroscopy and Structure Determination : Hittich's study on the NMR spectroscopy of 1-chloro- and 1-bromocyclobutane derivatives provides critical data for understanding the chemical environment and structural aspects of similar compounds. This research emphasizes the role of halogen substituents in determining the stereochemistry and reactivity of cyclobutanes (Hittich, 1982).
Photocycloaddition Products : Research into the photocycloaddition reactions of coordination polymers, as conducted by Hu et al. (2015), showcases the potential for creating novel structures through light-induced transformations. While not directly involving 1-(Bromomethyl)-3-methylcyclobutane, this study exemplifies the broader applications of cyclobutane derivatives in material science and coordination chemistry (Hu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSAQQXRNAGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methylcyclobutane | |
CAS RN |
1399660-26-4 | |
Record name | 1-(bromomethyl)-3-methylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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